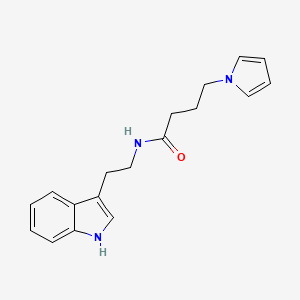

N-(2-(1H-indol-3-yl)ethyl)-4-(1H-pyrrol-1-yl)butanamide

Description

N-(2-(1H-Indol-3-yl)ethyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic compound featuring a hybrid structure combining indole and pyrrole moieties linked via a butanamide chain. The indole group, a bicyclic aromatic system with a nitrogen atom, is a common pharmacophore in bioactive molecules, often associated with interactions with neurotransmitter receptors or enzyme active sites . The butanamide linker provides flexibility, which may modulate solubility and membrane permeability.

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-pyrrol-1-ylbutanamide |

InChI |

InChI=1S/C18H21N3O/c22-18(8-5-13-21-11-3-4-12-21)19-10-9-15-14-20-17-7-2-1-6-16(15)17/h1-4,6-7,11-12,14,20H,5,8-10,13H2,(H,19,22) |

InChI Key |

LOWKRYHTVBEZAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Coupling of Indole and Pyrrole: The final step involves coupling the indole and pyrrole moieties through a suitable linker, such as a butanamide chain. This can be achieved using amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrole rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Benzamide Derivatives ()

A series of N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives were synthesized with varying aromatic substituents (Table 1). These compounds differ from the target butanamide in their amide linkage (benzamide vs. butanamide) and substituent type (aromatic vs. aliphatic-pyrrole). Key observations include:

- Electron-Withdrawing Groups (e.g., Cl) : Compound 17 (4-chlorobenzamide) exhibits a higher melting point (150.6–152.0°C) compared to electron-donating groups like methoxy (16: 132.8–134.3°C), likely due to stronger dipole interactions .

- Bulkier Substituents : Compound 19 (2-naphthamide) has the highest melting point (193.2–195.0°C), attributed to enhanced π-π stacking and molecular rigidity.

Thiazole-Carboxamide Analogues ()

N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1) and its analogues feature a thiazole ring instead of pyrrole. Thiazole’s sulfur atom contributes to distinct electronic properties, such as increased polarity and hydrogen-bonding capacity, which could enhance binding to metal ions or polar protein residues compared to pyrrole . The acetyl group in these compounds may also improve metabolic stability.

Fluorinated Biphenyl Propanamide ()

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide shares a similar indole-ethyl-propanamide backbone but incorporates a fluorinated biphenyl group.

Table 1: Key Properties of Structural Analogues

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- IUPAC Name : this compound

Research has indicated that compounds with indole and pyrrole moieties often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanisms of action for this compound are still being elucidated, but several studies have highlighted the following potential mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis .

- Antimicrobial Activity : The indole structure is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

- Modulation of Ion Channels : Some indole derivatives have been reported to modulate ion channels, which could affect neuronal signaling and muscle contraction .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of related indole derivatives, it was found that compounds similar to this compound exhibited selective cytotoxicity against hematologic malignancies compared to solid tumors. The study utilized the MTT assay to assess cell viability across different concentrations .

Case Study 2: Antimicrobial Properties

A systematic evaluation of various indole derivatives demonstrated their effectiveness against common bacterial pathogens, including Staphylococcus aureus. The study highlighted the importance of structural features such as lipophilicity in enhancing antimicrobial activity, suggesting that modifications to the side chains of this compound could further improve its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.